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Compound of Interest

Compound Name: 1-Hydroxy-6-methylsulfonylindole

Cat. No.: B064835 Get Quote

An in-depth analysis of publicly available scientific literature and chemical databases reveals a

significant lack of specific research on the bioactivity and in silico prediction for the compound

1-Hydroxy-6-methylsulfonylindole. While basic chemical properties are documented,

dedicated studies detailing its mechanism of action, biological targets, or predictive

computational models are not presently available.

This guide, therefore, outlines a comprehensive and standard in silico workflow that

researchers and drug development professionals can employ to predict the bioactivity of a

novel or uncharacterized small molecule like 1-Hydroxy-6-methylsulfonylindole. The

methodologies presented are based on established computational drug discovery protocols.

Physicochemical Properties and Initial Assessment
The first step in any in silico analysis is to gather the fundamental physicochemical properties

of the molecule. This information is crucial for subsequent modeling and prediction steps. For

1-Hydroxy-6-methylsulfonylindole, the available data is summarized below.

Table 1: Physicochemical Properties of 1-Hydroxy-6-methylsulfonylindole
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Property Value Source

Molecular Formula C₉H₉NO₃S PubChem[1]

Molecular Weight 211.24 g/mol PubChem[1]

Canonical SMILES

CS(=O)

(=O)C1=CC2=C(C=C1)C(=CN

2)O

PubChem

IUPAC Name
1-hydroxy-6-methylsulfonyl-

1H-indole
PubChem

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation) | PubChem[1] |

Hypothetical Workflow for Bioactivity Prediction
In the absence of specific data for 1-Hydroxy-6-methylsulfonylindole, a generalized in silico

workflow is proposed. This workflow is designed to identify potential biological targets, predict

binding affinity, and assess the molecule's drug-likeness and potential toxicity.
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Phase 1: Preparation & Target Identification

Phase 2: Molecular Docking & Simulation

Phase 3: Bioactivity & ADMET Prediction
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Caption: A generalized workflow for the in silico prediction of small molecule bioactivity.
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Detailed Methodologies (Hypothetical Application)
This section details the experimental protocols that would be followed in the proposed

workflow.

Target Identification and Preparation
Protocol:

The 2D structure of 1-Hydroxy-6-methylsulfonylindole, obtained from a database like

PubChem, is used as input for reverse pharmacophore mapping servers (e.g.,

PharmMapper, SwissTargetPrediction).

These servers compare the molecule's structure against a database of known protein

targets to identify potential binding proteins based on structural and chemical similarity to

known ligands.

A list of potential protein targets is generated, ranked by a fitness score.

The 3D structures of the top-ranked protein targets are downloaded from the Protein Data

Bank (PDB).

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), the protein structures

are prepared by removing water molecules, adding hydrogen atoms, and repairing any

missing residues.

Molecular Docking
Protocol:

The 3D structure of 1-Hydroxy-6-methylsulfonylindole is energy-minimized and

converted to a suitable format (e.g., PDBQT for AutoDock Vina).

The prepared protein targets are also converted to the same format.

A docking grid box is defined around the active site of each target protein, as identified

from the literature or through binding site prediction tools (e.g., CASTp).
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Molecular docking simulations are performed using software like AutoDock Vina or

FRODOCK.[2] The software samples various conformations (poses) of the ligand within

the protein's active site and scores them based on a force field.

The results are analyzed to identify the pose with the lowest binding energy (highest

affinity) and to visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic

interactions) between the ligand and the protein.

Table 2: Illustrative Molecular Docking Results (Hypothetical)

Target Protein (PDB ID)
Predicted Binding Affinity
(kcal/mol)

Key Interacting Residues

Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530

Tumor Necrosis Factor-alpha

(TNF-α)
-7.9 Tyr59, Tyr119, Gly121

| Interleukin-6 Receptor (IL-6R) | -7.2 | Trp157, Ser159, Gln208 |

Note: The data in this table is purely illustrative and does not represent actual experimental

results.

Bioactivity and ADMET Prediction
Protocol:

Bioactivity Spectrum: The molecule's structure is submitted to web servers that use

machine learning models, such as the Multi-Label Deep-Learning Tool (MLBP), to predict

its likelihood of belonging to various bioactivity classes (e.g., anti-inflammatory, anticancer,

antihypertensive).[2][3]

ADMET Prediction: The drug-likeness and pharmacokinetic properties are assessed using

tools like SwissADME. This includes evaluating compliance with Lipinski's Rule of Five,

predicting gastrointestinal absorption, and identifying potential blood-brain barrier

penetration.
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Toxicity Prediction: Servers like ToxinPred3 are used to screen for potential cytotoxicity.[2]

This step is crucial for early-stage filtering of compounds that are likely to be toxic.[2]

Table 3: Illustrative ADMET & Bioactivity Prediction Summary (Hypothetical)

Prediction Parameter Predicted Outcome Method/Tool

Bioactivity Class
High probability for Anti-
inflammatory

MLBP

Lipinski's Rule of Five 0 Violations SwissADME

Gastrointestinal Absorption High SwissADME

Blood-Brain Barrier Permeant No SwissADME

| Cytotoxicity | Predicted Non-toxic | ToxinPred3 |

Note: The data in this table is purely illustrative and does not represent actual experimental

results.

Signaling Pathway Analysis (Hypothetical)
Based on the hypothetical docking results suggesting interaction with targets like COX-2, TNF-

α, and IL-6R, it could be hypothesized that 1-Hydroxy-6-methylsulfonylindole may modulate

inflammatory signaling pathways.
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Hypothetical Inflammatory Signaling Pathway
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Caption: Hypothesized mechanism of action via inhibition of key inflammatory targets.

Conclusion
While direct experimental or computational data on 1-Hydroxy-6-methylsulfonylindole is

currently unavailable in the public domain, a robust and well-established in silico workflow can

be applied to predict its bioactivity. By employing a combination of target prediction, molecular

docking, and ADMET profiling, researchers can generate valuable hypotheses about the

molecule's potential therapeutic applications and guide future experimental validation. The

methodologies and illustrative data presented in this guide serve as a comprehensive template

for the computational assessment of this and other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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